Trap1-IN-2

TRAP1 Hsp90 Selectivity

Trap1-IN-2 (compound 36) is the definitive chemical probe for TRAP1 target validation—providing an unmatched >250-fold selectivity window over Grp94 and a clean dual mechanism (ATPase inhibition + selective client protein degradation) without triggering the heat shock response or perturbing cytosolic Hsp90 clients. Unlike Gamitrinib, SMTIN-P01, or DN401, its unique tetramer-destabilizing action and OXPHOS-to-glycolysis metabolic shift enable unambiguous mitochondrial phenotype attribution. This is the superior tool for de-risking TRAP1 programs and benchmarking next-generation inhibitors.

Molecular Formula C46H42F6N2O5P2
Molecular Weight 878.8 g/mol
Cat. No. B12390074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrap1-IN-2
Molecular FormulaC46H42F6N2O5P2
Molecular Weight878.8 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=C1CN(C2)C(=O)C3=CC(=C(C=C3)O)C(=O)N4CC5=C(C4)C=C(C=C5)OCCC[P+](C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8.F[P-](F)(F)(F)(F)F
InChIInChI=1S/C46H41N2O5P.F6P/c1-52-44-20-11-13-35-30-48(32-42(35)44)45(50)33-22-24-43(49)41(28-33)46(51)47-29-34-21-23-37(27-36(34)31-47)53-25-12-26-54(38-14-5-2-6-15-38,39-16-7-3-8-17-39)40-18-9-4-10-19-40;1-7(2,3,4,5)6/h2-11,13-24,27-28H,12,25-26,29-32H2,1H3;/q;-1/p+1
InChIKeyYBPGVKHPFGUNAS-UHFFFAOYSA-O
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Trap1-IN-2 Procurement Guide: Defining a Highly Selective TRAP1 Degrader for Mitochondrial Chaperone Research


Trap1-IN-2 (also known as compound 36) is a small molecule inhibitor and selective degrader of downstream client proteins of Tumor Necrosis Factor Receptor-Associated Protein 1 (TRAP1), the mitochondrial isoform of the Hsp90 chaperone family [1]. Characterized by its high affinity (Ki = 40 nM) and exceptional selectivity (>250-fold) for TRAP1 over its closest homolog Grp94, Trap1-IN-2 uniquely destabilizes the TRAP1 tetramer and disrupts mitochondrial membrane potential without affecting cytosolic Hsp90 clients or inducing the heat shock response [2].

Why Trap1-IN-2 Cannot Be Interchanged with Other TRAP1 Inhibitors: A Case for Functional Selectivity


The substitution of Trap1-IN-2 with other TRAP1-targeting agents is a critical experimental pitfall. While many compounds, including the close analog Trap1-IN-1, inhibit TRAP1, they may do so through different mechanisms or with different selectivity profiles. For instance, Trap1-IN-2 is distinguished by its dual function: it is both a potent inhibitor of the TRAP1 ATPase domain and a selective degrader of its client proteins, a property not shared by the majority of mitochondrial-targeted Hsp90 inhibitors like Gamitrinib or SMTIN-P01 [1]. Furthermore, its >250-fold selectivity over Grp94 is not a universal feature among TRAP1 inhibitors; other potent compounds like DN401 (IC50 79 nM) exhibit only an 8.8-fold selectivity over Hsp90, which can confound results in assays sensitive to pan-Hsp90 inhibition . Using a less selective or mechanistically different analog may introduce off-target effects, alter cellular metabolism in unintended ways, or fail to induce the specific degradation of TRAP1 client proteins, leading to misinterpretation of TRAP1's specific role in mitochondrial biology and disease models.

Quantitative Evidence Guide for Trap1-IN-2: Direct Comparisons Against Key TRAP1-Targeting Analogs


Potency and Isoform Selectivity: Trap1-IN-2 vs. Trap1-IN-1 and DN401

Trap1-IN-2 exhibits an exceptionally high binding affinity (Ki = 40 nM) and an isoform selectivity (>250-fold over Grp94) that is quantitatively superior to many other TRAP1 inhibitors. While its close analog, Trap1-IN-1 (compound 35), shares this selectivity profile, the structurally distinct inhibitor DN401 shows a significantly lower selectivity margin for TRAP1 over Hsp90 (8.8-fold) . This difference is critical for studies aiming to isolate the mitochondrial-specific functions of TRAP1 from those of cytosolic Hsp90.

TRAP1 Hsp90 Selectivity Potency Inhibitor

Functional Selectivity: Selective Client Protein Degradation by Trap1-IN-2

A key differentiating feature of Trap1-IN-2 is its ability to selectively induce the degradation of TRAP1 client proteins while leaving cytosolic Hsp90 clients unaffected [1]. This functional selectivity, which leads to a clean phenotypic outcome, is not a property of the widely used TRAP1 inhibitor Gamitrinib (GTPP). Gamitrinib, a geldanamycin derivative, inhibits both TRAP1 and Hsp90, resulting in a more complex and less specific cellular response that can include the induction of the heat shock response [2]. Trap1-IN-2 achieves its functional selectivity by binding to the TRAP1 ATPase domain, a mechanism that is distinct from the allosteric inhibition of compounds like SMTIN-P01 [3].

TRAP1 Client Protein Degradation Functional Selectivity Mitochondria

Impact on Cellular Metabolism: Trap1-IN-2 Induction of the Warburg Effect

Trap1-IN-2 treatment consistently results in a robust shift in cellular metabolism from oxidative phosphorylation (OXPHOS) to glycolysis, a hallmark of the Warburg effect. While this metabolic shift is also observed with its analog Trap1-IN-1, the effect is not universally observed with other TRAP1 inhibitors. For example, allosteric inhibitors such as SMTIN-P01 have been shown to exert a different mode of action and may not induce the same degree of metabolic reprogramming [1]. This quantitative and qualitative difference in metabolic outcome makes Trap1-IN-2 a more reliable tool for investigating the specific role of TRAP1 in regulating cellular bioenergetics.

Metabolic Reprogramming OXPHOS Glycolysis Warburg Effect Mitochondria

Optimal Research and Procurement Applications for Trap1-IN-2 Based on Empirical Evidence


Investigating TRAP1-Specific Biology in Cancer Models Without Hsp90 Confounding

For researchers studying the specific mitochondrial functions of TRAP1 in cancer, particularly its role in regulating metabolism, apoptosis, and tumor progression, Trap1-IN-2 is the superior chemical probe. Its >250-fold selectivity over Grp94 and its ability to degrade TRAP1 clients without affecting cytosolic Hsp90 clients [1] allow for the isolation of mitochondrial chaperone functions from the pleiotropic effects of pan-Hsp90 inhibitors like Gamitrinib [2] or less selective inhibitors like DN401. This ensures that observed phenotypes, such as metabolic reprogramming and growth inhibition, can be directly attributed to TRAP1 modulation.

Validating TRAP1 as a Therapeutic Target in Drug Discovery and Translational Research

Trap1-IN-2 serves as an essential tool compound for target validation in drug discovery programs focused on TRAP1. Its well-defined mechanism of action—disruption of TRAP1 tetramer stability and selective client degradation [1]—provides a clear pharmacodynamic marker for on-target engagement. In preclinical studies aiming to de-risk TRAP1 as a target, Trap1-IN-2's clean functional selectivity profile offers a more reliable readout of target-specific efficacy and safety compared to less selective alternatives. Its demonstrated impact on mitochondrial membrane potential and cellular metabolism [1] also makes it a valuable benchmark for screening and characterizing next-generation TRAP1 inhibitors.

Developing Advanced Mitochondrial Biology and Metabolism Assays

Given its robust and reproducible effect on shifting cellular metabolism from OXPHOS to glycolysis [1], Trap1-IN-2 is an ideal compound for developing and validating assays that measure mitochondrial function and metabolic flux. It can be used as a reliable positive control to induce a predictable metabolic state in cellular models, facilitating the study of metabolic plasticity, the Warburg effect, and the identification of synthetic lethal interactions in cancer cells with specific metabolic dependencies. Its well-defined chemical properties and availability from reputable vendors support its use in high-throughput screening and detailed mechanistic studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Trap1-IN-2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.